ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
The compound ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a heterocyclic small molecule featuring a piperazine core substituted with a benzenesulfonyl group and a carbamoyl-linked thiophene moiety. Key structural elements include:
- Piperazine ring: Provides conformational flexibility and hydrogen-bonding capacity.
- Thiophene-carbamoyl substituent: The 5-(ethoxycarbonyl)-4-methylthiophen-2-yl group introduces aromaticity and steric bulk, which may influence target affinity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[4-[(5-ethoxycarbonyl-4-methylthiophen-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O7S2/c1-4-31-21(27)19-15(3)14-18(33-19)23-20(26)16-6-8-17(9-7-16)34(29,30)25-12-10-24(11-13-25)22(28)32-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZXLRQWLPJMSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the piperazine ring, which is then functionalized with the benzenesulfonyl group. The thiophene moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki–Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The thiophene moiety may also play a role in the compound’s bioactivity by interacting with cellular components .
Comparison with Similar Compounds
Structural Analogues and Key Variations
The following table summarizes structural analogs and their differences:
Key Observations:
Oxadiazole-containing analogs (e.g., ) prioritize hydrogen-bond acceptor capacity, which may influence target selectivity.
Substituent Effects :
- The ethoxycarbonyl group on the thiophene (target compound) vs. ethoxy on benzothiazole () impacts electronic properties and steric hindrance.
- Fluorinated analogs (e.g., ) exhibit reduced molecular weight and increased lipophilicity, favoring blood-brain barrier penetration.
Piperazine Modifications :
- Substituents like trifluoromethylphenyl () enhance hydrophobic interactions but may increase off-target risks.
Computational Similarity and Bioactivity Relationships
- Tanimoto and Dice Scores : While exact similarity metrics are unavailable, structural differences (e.g., thiophene vs. benzothiazole) likely result in low similarity scores (<0.7), suggesting divergent bioactivity profiles .
- Bioactivity Clustering : Compounds with analogous piperazine-benzenesulfonyl motifs (e.g., ) may cluster together in bioactivity profiles, implying shared targets such as kinases or GPCRs .
- Proteomic Interaction Signatures : Platforms like CANDO predict that analogs with similar substituents (e.g., ethyl carboxylate) may exhibit overlapping interaction signatures, enabling repurposing opportunities .
Biological Activity
Ethyl 4-(4-{[5-(ethoxycarbonyl)-4-methylthiophen-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant findings from recent research.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 431.5 g/mol. The intricate structure includes a piperazine ring, a sulfonamide group, and a thiophene derivative, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and influencing cellular pathways. The precise mechanisms depend on the target proteins and the context of their use.
Antimicrobial Activity
Research has shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives of ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate were synthesized and tested against various bacteria and fungi. Compounds demonstrated effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans .
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Significant inhibition |
Case Studies
- Antimicrobial Efficacy : A study synthesized various derivatives and screened them for antimicrobial activity against common pathogens. The results indicated that certain modifications significantly enhanced bioactivity .
- PD-L1 Inhibition : Compounds structurally similar to this compound were evaluated for their ability to inhibit PD-L1 interactions in vitro, showing comparable efficacy to established inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
